molecular formula C18H20FN3O3S B057012 Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113028-17-4

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No. B057012
M. Wt: 377.4 g/mol
InChI Key: XWZXETKTFKCCPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves several key steps, including chlorination, deacetylation, and intramolecular cyclization reactions. Matsuoka et al. (1997) developed a practical synthesis route for this compound, emphasizing the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate and subsequent steps leading to the formation of the compound (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate includes several functional groups that contribute to its chemical behavior and potential biological activity. The presence of a fluoro group and a piperazinyl moiety is critical for its antimicrobial properties. Segawa et al. (1995) performed studies to evaluate the antibacterial activity of similar compounds, shedding light on how structural variations can affect biological activity (Segawa et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further chemical modifications. For instance, photochemical studies have shown that it can undergo substitution and decarboxylation reactions under certain conditions (Mella, Fasani, & Albini, 2001). These reactions are crucial for understanding the compound's stability and behavior under different environmental conditions.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are essential for its formulation and potential application as a pharmaceutical agent. While specific data on these properties are not directly available from the cited research, they can be inferred based on the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the compound's functional groups and molecular structure. Electrochemical studies provide insights into its reduction mechanisms and the role of intramolecular interactions in its chemical behavior (Srinivasu et al., 1999).

Scientific Research Applications

Antibacterial Activity and Pharmacokinetics

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, identified in literature as NM441 and its prodrug NM394, is primarily researched for its antibacterial properties. NM394 demonstrates a broad spectrum of activity against Gram-positive, Gram-negative bacteria, and anaerobes. A pivotal study exploring its gallbladder tissue concentrations, biliary excretion, and pharmacokinetics post NM441 administration highlighted its effective biliary excretion and concentration within the gallbladder tissue, suggesting a potential for treating bacterial infections within the biliary system (Tanimura et al., 2012). Furthermore, the in vivo antibacterial activity of NM441 showed potent effects, attributed to its conversion to NM394 post-administration, indicating its superior bioavailability compared to NM394 alone (Ozaki et al., 1997).

Synthesis and Chemical Studies

The synthesis of NM441 and related compounds has been a subject of extensive study, aimed at improving the practicality and efficiency of producing these quinolone derivatives. A notable work detailed a practical synthesis method for NM441, elucidating crucial steps such as chlorination and cyclization that are fundamental in producing the thiazetoquinoline skeleton, a core component of NM441. This synthesis route is significant for the mass production of NM441, offering a scalable and efficient method for its preparation, underscoring its potential for widespread clinical use (Matsuoka et al., 1997).

Chemical and Pharmacological Insights

Further research into the chemical properties and synthesis routes of NM441 and its intermediates has provided deep insights into their chemical behavior, potential for modification, and applications in antibacterial therapy. Studies exploring the synthesis, antimicrobial evaluation, and electrochemical characteristics of these compounds have contributed significantly to understanding their action mechanism, pharmacological benefits, and potential side effects, paving the way for their optimization and application in clinical settings (Srinivasu et al., 1999).

properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXETKTFKCCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115503
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

CAS RN

113028-17-4
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113028-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-, ethyl ester
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Synthesis routes and methods

Procedure details

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate (5.0 g) was suspended in 150 ml of N,N-dimethylformamide and the suspension was stirred with 4.6 g of piperazine at room temperature for 48 hours. N,N-Dimethylformamide was evaporated in vacuo and to the residue was added ice water to collect the crystals by filtration. Purification by a column chromatography (silica gel/chloroform-methanol (1:1)) gave 3.0 g of desired compound, m.p. 224° C. (decompn.).
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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